![molecular formula C14H8F3N B1351438 3-[4-(Trifluoromethyl)phenyl]benzonitrile CAS No. 893734-90-2](/img/structure/B1351438.png)
3-[4-(Trifluoromethyl)phenyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(Trifluoromethyl)phenyl]benzonitrile is an organic compound with the molecular formula C14H8F3N. It is characterized by the presence of a trifluoromethyl group (-CF3) attached to a phenyl ring, which is further connected to a benzonitrile moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(Trifluoromethyl)phenyl]benzonitrile typically involves the introduction of a trifluoromethyl group to a suitable aromatic precursor. One common method is the trifluoromethylation of 4-bromobenzonitrile using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI). The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions: 3-[4-(Trifluoromethyl)phenyl]benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) in methanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products:
Substitution: Halogenated or nitrated derivatives.
Reduction: Corresponding amines.
Oxidation: Carboxylic acids.
Aplicaciones Científicas De Investigación
3-[4-(Trifluoromethyl)phenyl]benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of advanced materials, including polymers and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-[4-(Trifluoromethyl)phenyl]benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. Additionally, the nitrile group can participate in hydrogen bonding and other interactions with biological macromolecules .
Comparación Con Compuestos Similares
4-(Trifluoromethyl)benzonitrile: Similar structure but lacks the additional phenyl ring.
3-(Trifluoromethyl)benzonitrile: Similar structure but with the trifluoromethyl group in a different position.
4-(Trifluoromethyl)benzylamine: Contains an amine group instead of a nitrile group.
Uniqueness: 3-[4-(Trifluoromethyl)phenyl]benzonitrile is unique due to the combination of the trifluoromethyl group and the benzonitrile moiety, which imparts distinct chemical and physical properties. This combination enhances its stability, lipophilicity, and reactivity, making it a valuable compound in various research and industrial applications .
Propiedades
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N/c15-14(16,17)13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-18/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGRFIOYNFHFIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400582 |
Source


|
| Record name | 3-[4-(trifluoromethyl)phenyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893734-90-2 |
Source


|
| Record name | 3-[4-(trifluoromethyl)phenyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-methoxyphenyl)-1-ethanone N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B1351359.png)
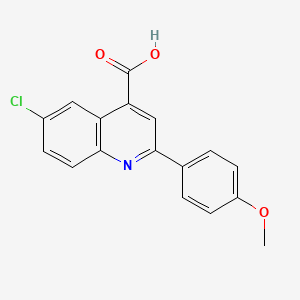
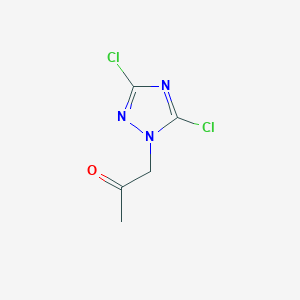
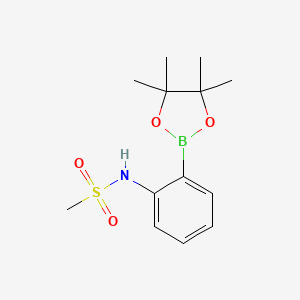
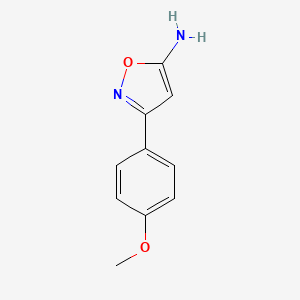
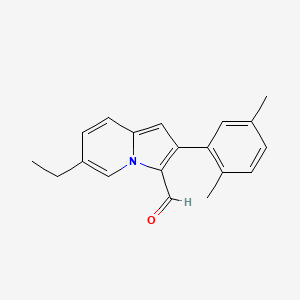
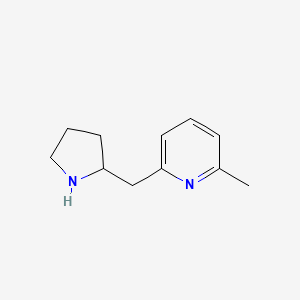
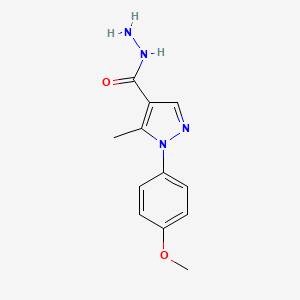
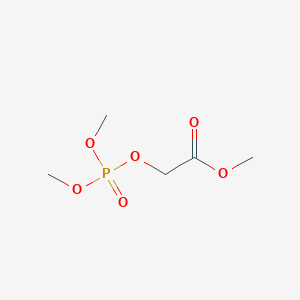
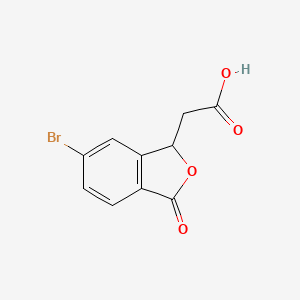
![N-benzoyl-N'-{4-[(E)-2-phenyldiazenyl]phenyl}thiourea](/img/structure/B1351408.png)
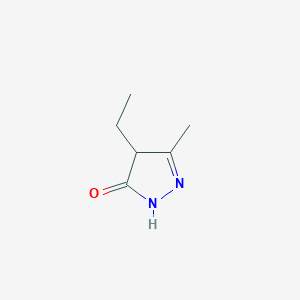
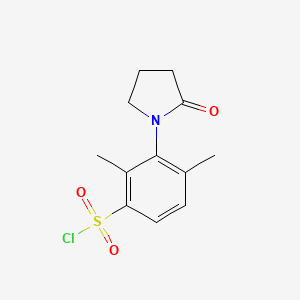
![3,3-Diphenyl-3H-benzo[f]chromene](/img/structure/B1351415.png)
